

Determining N-Nitroso Varenicline at Trace Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Nitroso Varenicline*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of **N-Nitroso Varenicline**, a nitrosamine impurity of concern in varenicline drug products. The methodologies outlined herein are based on robust analytical techniques designed to achieve low limits of detection (LOD) and quantification (LOQ), ensuring product quality and regulatory compliance.

Introduction

Varenicline, an active pharmaceutical ingredient in smoking cessation medications, has been identified as susceptible to the formation of the N-nitroso impurity, **N-Nitroso Varenicline**.^[1] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, necessitating their strict control in pharmaceutical products.^{[2][3]} Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake limits for these impurities and have provided guidance on the analytical methods for their detection and quantification.^{[4][5][6]} This document consolidates information from various validated methods to provide a comprehensive resource for laboratories involved in the quality control of varenicline.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that

can be reliably detected and quantified, respectively. The following table summarizes the reported LOD and LOQ values for **N-Nitroso Varenicline** analysis using various liquid chromatography-mass spectrometry (LC-MS) methods.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Matrix	Reference
LC-ESI-HRMS	0.2 ppm	1.0 ppm	Varenicline Tartrate Drug Product and Drug Substance	[7]
LC-MS/MS	0.13 ppm	0.66 ppm	Varenicline Tablets	[8]
LC-MS/MS (QTRAP 5500+)	0.02 ng/mL (LLOD)	0.10 ng/mL (LLOQ)	Varenicline Drug Product	[9]
LC-APCI-MS/MS	0.22 ppm	0.66 ppm	Varenicline Tartrate Drug Substance and Drug Products	
LC-MS/MS (QTRAP 4500)	0.25 ppm (for Nitroso-Varenicline)	0.5 ppm (for Nitroso-Varenicline)	Varenicline Tablets	[10]
GC-MS/MS	0.5 ppm	2.0 ppm	Varenicline API	[11]

Note: ppm values are typically relative to the concentration of the varenicline active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are detailed methodologies for the analysis of **N-Nitroso Varenicline** in both drug substance and drug product, primarily based on LC-MS techniques which offer high sensitivity and specificity.[12]

Protocol 1: N-Nitroso Varenicline Analysis in Drug Substance by LC-ESI-HRMS

This protocol is adapted from the FDA-validated method for the determination of **N-Nitroso Varenicline**.[\[7\]](#)

1. Reagents and Materials

- **N-Nitroso Varenicline** reference standard
- Varenicline Tartrate drug substance
- Methanol (HPLC grade or equivalent)
- Water (HPLC grade or equivalent)
- Formic Acid (ACS reagent grade, ≥96%)
- 0.22 µm PVDF syringe filters

2. Standard Preparation

- Stock Standard Preparation: Accurately weigh approximately 10 mg of **N-Nitroso Varenicline** reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[\[13\]](#)
- Intermediate and Working Standards: Prepare a series of dilutions from the stock standard using methanol to create calibration standards at appropriate concentrations.[\[7\]](#)

3. Sample Preparation

- Accurately weigh approximately 43 ± 4 mg of varenicline tartrate drug substance.[\[7\]](#)
- Quantitatively transfer the substance into a 50 mL volumetric flask.[\[7\]](#)
- Add methanol and mix using a stir bar until fully dissolved.[\[7\]](#)
- Dilute to volume with methanol.[\[7\]](#)

- Filter the solution through a 0.22 μm PVDF syringe filter into an HPLC vial for analysis.[7]

4. Chromatographic and Mass Spectrometric Conditions

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable reverse-phase C18 column.
- Mobile Phase A: 0.1% Formic Acid in Water.[7]
- Mobile Phase B: 0.1% Formic Acid in Methanol.[7]
- Flow Rate: As per column manufacturer's recommendation (e.g., 0.3 - 0.5 mL/min).
- Injection Volume: 5 μL . [7]
- MS System: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[7]
- Ionization Mode: Positive.[7]
- Scan Mode: Parallel Reaction Monitoring (PRM) or similar targeted high-resolution scan mode.[7]
- Monitored m/z: Monitor the accurate mass of the protonated **N-Nitroso Varenicline** ion.

5. Data Analysis

- Quantitation is performed by comparing the peak area of the **N-Nitroso Varenicline** in the sample to a calibration curve generated from the reference standards.[7]

Protocol 2: N-Nitroso Varenicline Analysis in Drug Product (Tablets) by LC-MS/MS

This protocol is a generalized procedure based on several published methods for tablet formulations.[8][9]

1. Reagents and Materials

- Same as Protocol 1.

2. Standard Preparation

- Follow the same procedure as in Protocol 1.

3. Sample Preparation

- Crush a suitable number of varenicline tablets to obtain a fine powder.[\[9\]](#)
- Accurately weigh a portion of the powder equivalent to a target concentration of 0.5 mg/mL of varenicline in a centrifuge tube.[\[7\]](#)
- Add the appropriate volume of methanol.[\[7\]](#)
- Vortex for approximately 1 minute.[\[7\]](#)
- Shake or sonicate for an extended period (e.g., 40 minutes) to ensure complete extraction.[\[7\]](#)
- Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[\[7\]](#)
- Filter the supernatant through a 0.22 μ m PVDF syringe filter into an HPLC vial.[\[7\]](#)

4. Chromatographic and Mass Spectrometric Conditions

- LC System: Similar to Protocol 1.
- Column: Suitable reverse-phase C18 column.
- Mobile Phase: Typically a gradient of water and methanol or acetonitrile with a modifier like formic acid.
- MS System: A triple quadrupole or ion trap mass spectrometer with an ESI or APCI source.[\[14\]](#)
- Ionization Mode: Positive.

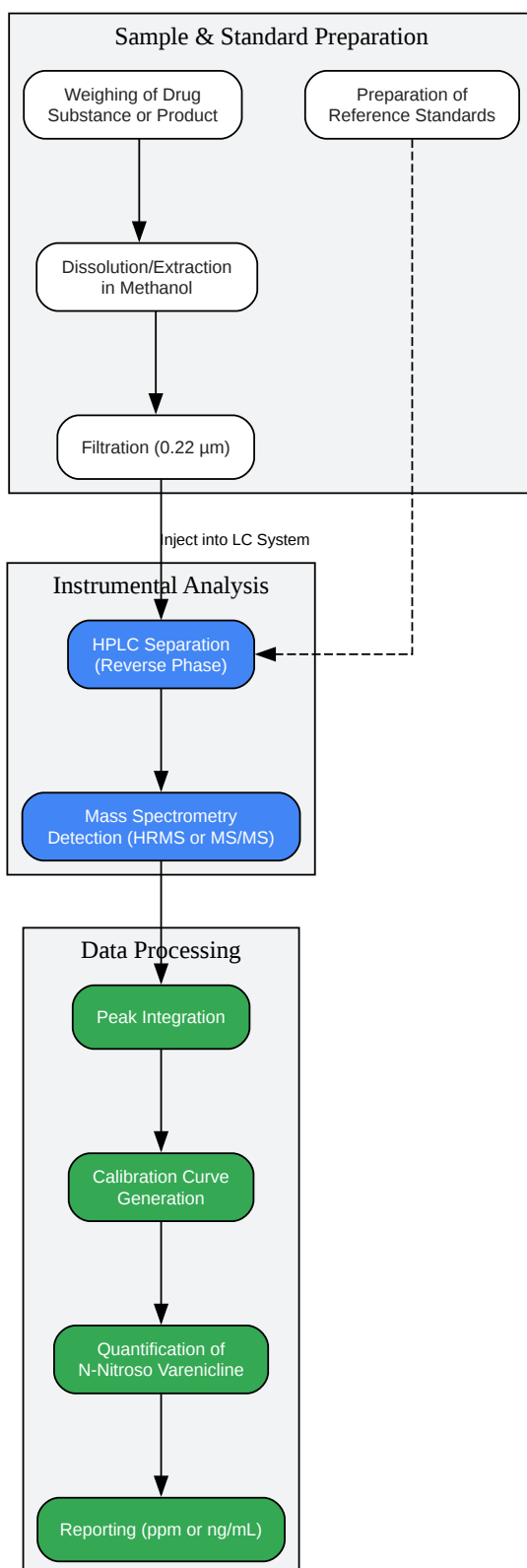
- Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

5. Data Analysis

- Quantify **N-Nitroso Varenicline** using an external standard calibration curve.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the analysis of **N-Nitroso Varenicline** in pharmaceutical samples.



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Caption: General workflow for **N-Nitroso Varenicline** analysis.

Conclusion

The analytical methods described, particularly those employing LC-MS/MS and LC-HRMS, provide the necessary sensitivity and selectivity for the reliable determination of **N-Nitroso Varenicline** in varenicline drug substance and products at levels that meet stringent regulatory requirements. Adherence to these or similarly validated protocols is essential for ensuring the safety and quality of these pharmaceutical products. It is recommended that any laboratory implementing these methods perform a method verification to demonstrate suitability for its intended purpose.[7]

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